5-Tert-butyl-2-cyclopropoxy-N-methylbenzamide
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Overview
Description
5-Tert-butyl-2-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an N-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-cyclopropoxy-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting an appropriate benzoyl chloride with methylamine under basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Tert-butyl-2-cyclopropoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
5-Tert-butyl-2-hydroxybenzamide: Contains a hydroxy group instead of a cyclopropoxy group.
5-Tert-butyl-2-cyclopropylbenzamide: Similar but with a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness
5-Tert-butyl-2-cyclopropoxy-N-methylbenzamide is unique due to the presence of both a cyclopropoxy group and an N-methylbenzamide moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1243282-05-4 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
5-tert-butyl-2-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)10-5-8-13(18-11-6-7-11)12(9-10)14(17)16-4/h5,8-9,11H,6-7H2,1-4H3,(H,16,17) |
InChI Key |
CKGBSSSGXXRVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
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